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  • Product: 3-(4-Nitrophenyl)propan-1-amine
  • CAS: 80258-61-3

Core Science & Biosynthesis

Foundational

4-nitro-benzenepropanamine synonyms and nomenclature

An In-depth Technical Guide to 4-nitro-benzenepropanamine: Nomenclature, Properties, and Synthesis This guide provides a comprehensive overview of 4-nitro-benzenepropanamine, a nitroaromatic compound with potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-nitro-benzenepropanamine: Nomenclature, Properties, and Synthesis

This guide provides a comprehensive overview of 4-nitro-benzenepropanamine, a nitroaromatic compound with potential applications in research and development. As a Senior Application Scientist, the following sections will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, and safety considerations, grounded in established chemical principles and supported by authoritative references.

Nomenclature and Chemical Identity

The systematic identification of a chemical compound is crucial for unambiguous communication in a scientific context. 4-nitro-benzenepropanamine is most precisely named as 3-(4-nitrophenyl)propan-1-amine according to IUPAC nomenclature.[1][2] The compound is registered under the CAS Number 80258-61-3 .[1][2] A summary of its key identifiers is presented below.

IdentifierValue
IUPAC Name 3-(4-nitrophenyl)propan-1-amine
CAS Number 80258-61-3
Molecular Formula C9H12N2O2[1][2]
Canonical SMILES C1=CC(=CC=C1CCCN)[O-][1]
InChI InChI=1S/C9H12N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7,10H2[1]
InChIKey WEAIFQNRMFIGTR-UHFFFAOYSA-N[1]

Below is a 2D structural representation of 3-(4-nitrophenyl)propan-1-amine.

Caption: 2D structure of 3-(4-nitrophenyl)propan-1-amine.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 180.2 g/mol [1][2]
Molecular Formula C9H12N2O2[1][2]

Proposed Synthesis of 3-(4-nitrophenyl)propan-1-amine

A potential precursor for the synthesis of 3-(4-nitrophenyl)propan-1-amine is 1-nitro-4-(3-oxopropyl)benzene. The synthesis could proceed as follows:

  • Reductive Amination: The aldehyde functional group of 1-nitro-4-(3-oxopropyl)benzene can be converted to a primary amine through reductive amination. This process typically involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced in situ to the desired amine.

The overall proposed synthetic workflow is illustrated below.

G Start 1-nitro-4-(3-oxopropyl)benzene Step1 Reductive Amination (e.g., NaBH3CN, NH4OAc) Start->Step1 Product 3-(4-nitrophenyl)propan-1-amine Step1->Product

Caption: Proposed synthesis workflow for 3-(4-nitrophenyl)propan-1-amine.

Experimental Protocol (Hypothetical)

Step 1: Reductive Amination of 1-nitro-4-(3-oxopropyl)benzene

  • Rationale: Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. The use of a mild reducing agent like sodium cyanoborohydride (NaBH3CN) is advantageous as it selectively reduces the imine intermediate in the presence of the aldehyde.

  • Procedure:

    • Dissolve 1-nitro-4-(3-oxopropyl)benzene in a suitable solvent such as methanol.

    • Add an excess of ammonium acetate (NH4OAc) to the solution to serve as the ammonia source.

    • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) portion-wise.

    • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[4]

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-nitrophenyl)propan-1-amine.

Potential Applications

While specific applications for 3-(4-nitrophenyl)propan-1-amine are not extensively documented, its chemical structure suggests potential utility in several areas of research and development:

  • Intermediate in Organic Synthesis: As an amine, it can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it could be a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.[5]

  • Precursor to Biologically Active Molecules: The 4-nitrophenyl group can be readily reduced to a 4-aminophenyl group. The resulting diamine could be a precursor for compounds with interesting biological activities. For example, 4-aminodiphenylamine (4-ADPA), a structurally related compound, is an important intermediate in the production of antioxidants and antiozonants.[6][7]

  • Material Science: Aromatic amines are often used in the synthesis of polymers and dyes. The presence of the nitro group can also be exploited for further functionalization.

Safety and Handling

  • General Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling.

References

  • ReagentDatabase.com. 3-(4-NITROPHENYL)PROPAN-1-AMINE CAS 80258-61-3 Life Science Database. Available at: [Link]

  • PubChem. Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-. Available at: [Link]

  • PubChem. 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. Available at: [Link]

  • PubChem. 4-(4-Nitrophenoxy)benzenamine. Available at: [Link]

  • MilliporeSigma. 3-[(4-Nitrophenyl)amino]propan-1-ol. Available at: [Link]

  • PubChem. 4-Nitro-1,2-phenylenediamine. Available at: [Link]

  • EPA. Benzenemethanamine, 4-nitro-N-phenyl- Properties. Available at: [Link]

  • PubChem. Benzenamine, 4-nitro-N-nitroso-. Available at: [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • CAS Common Chemistry. 4-(4-Nitrophenoxy)benzenamine. Available at: [Link]

  • NIST WebBook. Benzenamine, 4-nitro-N-(4-nitrophenyl)-. Available at: [Link]

  • NIST WebBook. Benzenamine, 4-nitro-N-phenyl-. Available at: [Link]

  • PubChem. Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-. Available at: [Link]

  • PubChem. 4-Nitro-1,3-benzenediamine. Available at: [Link]

  • NIST WebBook. Benzenamine, 4-nitro-N-phenyl-. Available at: [Link]

  • Cheméo. Chemical Properties of Benzenepropanamine (CAS 2038-57-5). Available at: [Link]

  • EPA. Benzenepropanamine, N-[4-[2-(dichloro-2-benzothiazolyl)diazenyl]phenyl]-N-methyl- - Substance Details. Available at: [Link]

  • Google Patents. US5117063A - Method of preparing 4-aminodiphenylamine.
  • ResearchGate. Resource-efficient technology to produce 4-aminodiphenylamine. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]

Sources

Exploratory

pKa values of 3-(4-Nitrophenyl)propan-1-amine

An In-depth Technical Guide to the pKa of 3-(4-Nitrophenyl)propan-1-amine Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a giv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa of 3-(4-Nitrophenyl)propan-1-amine

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in pharmaceutical and chemical research, profoundly influencing a compound's solubility, lipophilicity, membrane permeability, and protein binding characteristics. This guide provides a comprehensive examination of the pKa of 3-(4-nitrophenyl)propan-1-amine, a molecule featuring a basic aliphatic amine separated from a strongly electron-withdrawing nitrophenyl group by a propyl linker. We will explore the theoretical underpinnings of its acid-base chemistry, detail rigorous experimental and computational methodologies for pKa determination, and present a synthesis of predicted data. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical molecular property.

Theoretical Framework: Structural Influences on Basicity

The basicity of an amine, quantified by the pKa of its conjugate acid, is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton. In 3-(4-nitrophenyl)propan-1-amine, several structural features interplay to determine the final pKa value.

  • The Aliphatic Amine Core: The foundation of the molecule's basicity is the primary propan-1-amine group. Simple aliphatic amines are relatively strong bases, with the conjugate acids of compounds like propylamine exhibiting a pKa of approximately 10.7.

  • The Phenyl Group: The introduction of a phenyl ring, as seen in 3-phenylpropan-1-amine, typically reduces the basicity of the amine. The sp2-hybridized carbons of the aromatic ring are more electronegative than sp3-hybridized carbons of an alkyl chain, exerting a mild electron-withdrawing inductive effect that slightly destabilizes the protonated form. The experimental pKa for 3-phenylpropan-1-amine's conjugate acid is reported to be 10.39.[1]

  • The Para-Nitro Substituent: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its influence is twofold:

    • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring and, subsequently, through the propyl chain via the sigma bonds. This effect reduces the electron density on the terminal amine nitrogen.[2][3]

    • Resonance Effect (-M): When directly attached to an aromatic amine (as in p-nitroaniline), the nitro group dramatically delocalizes the nitrogen's lone pair across the ring, severely reducing basicity.[2][4] The pKa of protonated p-nitroaniline is approximately 1.0.[4][5][6]

For 3-(4-nitrophenyl)propan-1-amine, the three-carbon alkyl chain acts as an insulating spacer. This separation means the potent resonance effect of the nitro group is not directly felt by the amine. However, the strong inductive effect persists, pulling electron density through the carbon chain. Therefore, it is logical to predict that the pKa of protonated 3-(4-nitrophenyl)propan-1-amine will be significantly lower than that of 3-phenylpropan-1-amine (~10.39) but considerably higher than that of p-nitroaniline (~1.0).

Below is the protonation equilibrium for 3-(4-nitrophenyl)propan-1-amine.

Caption: Workflow for pKa determination by potentiometric titration.

This method is ideal for compounds that possess a chromophore near the ionization center, causing the protonated and neutral species to have distinct UV-Vis absorption spectra. [7][8]The strong absorbance of the 4-nitrophenyl group makes this an excellent alternative to titration, especially when the sample amount is limited. [7] Causality and Principle: According to the Beer-Lambert law, absorbance is proportional to concentration. By measuring the absorbance of the compound in a series of buffers with different, known pH values, one can monitor the transition from the fully protonated form (at low pH) to the fully neutral form (at high pH). A plot of absorbance at a chosen wavelength versus pH generates a sigmoidal curve. The inflection point of this curve corresponds to the pKa. [9] Detailed Protocol:

  • System Preparation:

    • Prepare a series of aqueous buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).

    • Prepare a concentrated stock solution of 3-(4-nitrophenyl)propan-1-amine in a suitable solvent like DMSO (e.g., 10 mM). [8]2. Measurement Procedure (96-Well Plate Format):

    • Add a fixed volume of each buffer solution to different wells of a UV-transparent 96-well microplate. [8] * Add a small, fixed amount of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v) to minimize solvent effects. [8]Include buffer-only wells as blanks.

    • Use a microplate reader to record the full UV-Vis spectrum (e.g., 230–500 nm) for each well.

  • Data Analysis:

    • Identify the wavelength(s) where the difference in absorbance between the acidic and basic forms is maximal. [10] * Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

    • Fit the data to a sigmoidal dose-response equation. The center of the curve (the inflection point) directly yields the pKa value. [11]

Computational Prediction

In silico pKa prediction is a valuable tool for high-throughput screening and for gaining insights before experimental work. [12]These methods range from rapid, empirical approaches to more rigorous, computationally intensive quantum mechanical calculations.

G start Need pKa Value q1 High Accuracy Needed? start->q1 exp Experimental Method (Titration or UV-Vis) q1->exp Yes comp Computational Method q1->comp No / Screening q2 Compound is Novel / Not in Database? empirical Empirical / Database (e.g., ACD/Percepta, MarvinSketch) Fast, Good for Known Scaffolds q2->empirical No qm Quantum Mechanics (QM) (e.g., DFT + Solvation Model) Slower, Better for Novel Structures q2->qm Yes comp->q2

Caption: Decision workflow for selecting a pKa determination method.

  • Empirical / Database-Driven Methods: Software like ACD/Labs Percepta and ChemAxon's MarvinSketch/Chemicalize are industry standards. [12][13][14][15]They utilize vast internal databases of experimentally measured pKa values. [16]The software analyzes the input structure, breaks it down into fragments, and uses sophisticated algorithms and regression models to calculate the pKa based on similar, known structures. The accuracy of these predictions is highest when the query molecule is well-represented within the training libraries. [12][17]

  • Quantum Mechanical (QM) Methods: These first-principles methods are used when empirical models may be unreliable, such as for novel chemical scaffolds. [18]They involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment. [19]Methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) to simulate the solvent effect are common. [20]While computationally expensive, they offer a path to pKa prediction without reliance on existing experimental data. [19]

pKa Data for 3-(4-Nitrophenyl)propan-1-amine

Method Predicted pKa Rationale / Notes
ACD/Labs Percepta 9.76 ± 0.20This prediction is based on a large database of experimental values and advanced algorithms. [12][16]The value reflects a significant decrease from a typical alkylamine (~10.7) due to the inductive effect of the nitrophenyl group.
ChemAxon (MarvinSketch / Chemicalize) 9.61Similar to ACD/Labs, this is an empirically derived value from a large chemical database. [15][21][22]The close agreement with the ACD/Labs prediction lends confidence to this estimate.
Experimental (Hypothetical) Not FoundAn experimental value obtained via potentiometric titration or UV-Vis spectrophotometry would be the gold standard for confirmation.

Analysis of Results: The predicted pKa values from two distinct, reputable software packages are in strong agreement, centering around 9.6-9.8 . This result aligns perfectly with our initial theoretical analysis.

  • The pKa is approximately one full log unit lower than that of 3-phenylpropan-1-amine (10.39), demonstrating the powerful electron-withdrawing inductive effect of the para-nitro group.

  • The pKa is substantially higher than that of p-nitroaniline (1.0), confirming that the propyl chain effectively insulates the amine's lone pair from the resonance-delocalizing effect of the aromatic system.

At a physiological pH of 7.4, 3-(4-nitrophenyl)propan-1-amine, with a pKa of ~9.7, will exist almost exclusively in its protonated, cationic form. This has significant implications for its potential use in drug development, influencing its solubility in aqueous media and its ability to cross lipid membranes.

Conclusion

This guide has provided a detailed examination of the pKa of 3-(4-nitrophenyl)propan-1-amine. By analyzing its molecular structure, we established a theoretical basis for its basicity, which is dominated by the aliphatic amine functional group but significantly attenuated by the inductive effect of the distant 4-nitrophenyl substituent. We have outlined the gold-standard experimental methods—potentiometric titration and UV-Vis spectrophotometry—providing the principles and step-by-step protocols necessary for their precise execution.

Leading computational tools predict a pKa value in the range of 9.61 to 9.76 . This value is chemically logical and provides a strong, actionable starting point for any research involving this compound. For drug development professionals and medicinal chemists, this pKa value is a critical piece of data, essential for building predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for designing formulations. The methodologies and principles discussed herein serve as a robust framework for the determination and interpretation of this fundamental chemical property.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 25, 2026, from [Link]

  • Christensen, S. M. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Computational Chemistry Highlights. Retrieved February 25, 2026, from [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond's Research Blog. Retrieved February 25, 2026, from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Retrieved February 25, 2026, from [Link]

  • A Simple Method for the Estimation of pKa of Amines. (n.d.). Journal of the Serbian Chemical Society. Retrieved February 25, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved February 25, 2026, from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 779, 1-14. Retrieved February 25, 2026, from [Link]

  • Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. Retrieved February 25, 2026, from [Link]

  • Nitroaniline ( p K a = 1.0 ) is less basic than m - Vaia. (n.d.). Vaia. Retrieved February 25, 2026, from [Link]

  • Basicity of Amines. (2021, December 18). Chemistry Steps. Retrieved February 25, 2026, from [Link]

  • East, A. (2012, November 25). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Computational Chemistry Highlights. Retrieved February 25, 2026, from [Link]

  • Sychrová, A., et al. (2019, July 15). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling. Retrieved February 25, 2026, from [Link]

  • Alluri, V. S. P. V. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. University of Regina. Retrieved February 25, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 25, 2026, from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved February 25, 2026, from [Link]

  • Esmieu, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved February 25, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved February 25, 2026, from [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023, June 29). YouTube. Retrieved February 25, 2026, from [Link]

  • pKa values predicted using Marvin Sketch 16.11.28. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • pKa calculation - Documentation. (n.d.). Chemaxon Docs. Retrieved February 25, 2026, from [Link]

  • How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? (2016, April 4). ResearchGate. Retrieved February 25, 2026, from [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved February 25, 2026, from [Link]

  • Detailed procedure for calculating pKa. (n.d.). Retrieved February 25, 2026, from [Link]

  • Acid Dissociation Constant by Potentiometric Titration. (n.d.). Mettler Toledo. Retrieved February 25, 2026, from [Link]

  • Computational pKa Determination. (2023, August 17). Reddit. Retrieved February 25, 2026, from [Link]

  • Al-Bazi, S. J., et al. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved February 25, 2026, from [Link]

  • Amines. (n.d.). Retrieved February 25, 2026, from [Link]

  • Training the pKa Plugin. (n.d.). Chemaxon Docs. Retrieved February 25, 2026, from [Link]

  • Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5...). (n.d.). Chegg. Retrieved February 25, 2026, from [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). (2025, December 12). YouTube. Retrieved February 25, 2026, from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • pKa values of title compounds predicted using the Chemicalize web... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved February 25, 2026, from [Link]

  • Acid-base properties of nitrogen-containing functional groups. (2022, July 20). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • 3-Phenylpropylamine | C9H13N | CID 16259. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • 1-Phenylpropan-1-amine | C9H13N | CID 18054. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • 3-PHENYLPROPAN-1-AMINE | CAS 2038-57-5. (n.d.). Matrix Fine Chemicals. Retrieved February 25, 2026, from [Link]

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Foundational

Technical Whitepaper: Safety & Handling Architecture for 3-(4-Nitrophenyl)propan-1-amine

This guide serves as a technical whitepaper and advanced safety protocol for 3-(4-Nitrophenyl)propan-1-amine . It is designed for researchers and drug development professionals who require more than a standard regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper and advanced safety protocol for 3-(4-Nitrophenyl)propan-1-amine . It is designed for researchers and drug development professionals who require more than a standard regulatory summary.

Document Control:

  • Subject: 3-(4-Nitrophenyl)propan-1-amine

  • CAS Registry Number: 80258-61-3[1][2][3]

  • Document Type: Advanced Safety & Technical Handling Guide

  • Revision: 2.1 (Scientific Application Standard)

Part 1: Chemical Identity & Strategic Context

The Molecule

3-(4-Nitrophenyl)propan-1-amine is a bifunctional aromatic intermediate characterized by a primary aliphatic amine tethered to a para-nitro substituted benzene ring.

Property Specification
IUPAC Name 3-(4-Nitrophenyl)propan-1-amine
Synonyms 4-Nitrobenzenepropanamine; [3-(4-Nitrophenyl)propyl]amine
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
SMILES NCCCC1=CC=C(=O)C=C1
Structure Class Aromatic Nitro Compound / Primary Aliphatic Amine
Research Significance

In drug discovery, this compound acts as a critical "linker" scaffold. The propyl chain provides a specific spatial separation (approx. 3-4 Å) between the aromatic core and the basic nitrogen, a common pharmacophore feature in:

  • Anti-arrhythmic agents: Analogous to Class III agents (e.g., Dofetilide precursors).

  • Enzyme Inhibitors: Used to synthesize privileged scaffolds like 1,4-benzothiazepines.

  • Polymer Chemistry: Precursor for high-performance polyamides upon reduction to the diamine.

Part 2: Hazard Profiling & Toxicology (The "Hidden" Risks)

Standard SDSs often list generic hazards. For high-fidelity research, we must analyze the functional group reactivity .

Functional Group Hazard Analysis
  • The Nitro Group (-NO₂): A redox-active moiety. While stable under ambient conditions, it poses a risk of methemoglobinemia if absorbed significantly, as metabolic reduction can yield hydroxylamines.

  • The Primary Amine (-NH₂): Basic and nucleophilic.[4] It is corrosive to mucous membranes and sensitive to atmospheric carbon dioxide (forming carbamates), which alters stoichiometry in sensitive reactions.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous 4-nitro-phenethylamines.

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5][6]

  • Serious Eye Damage: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Potential blood/liver effects due to nitro moiety).

Part 3: Safe Handling Protocol (Self-Validating System)

The "Zero-Exposure" Workflow

Handling this compound requires a system that validates safety before the procedure begins.

SafeHandling Start Start Protocol Check1 Engineering Check (Fume Hood < 100 fpm?) Start->Check1 PPE Don PPE (Nitrile + Lab Coat + Goggles) Check1->PPE Pass Atmosphere Inert Atmosphere (N2/Ar Blanket) PPE->Atmosphere Handling Weigh/Transfer (Avoid Aerosol) Atmosphere->Handling Decon Decontamination (Acidic Wash) Handling->Decon Decon->Start Next Run

Figure 1: Logical workflow for handling air-sensitive amine intermediates.

Operational Causality
  • Why Inert Atmosphere? Primary amines react with atmospheric CO₂ to form carbamate salts. This "crust" on the material leads to stoichiometric errors in synthesis. Protocol: Always handle under N₂ or Ar flow.

  • Why Acidic Wash? The amine is basic. A simple water wash is insufficient. Protocol: Glassware must be rinsed with dilute HCl (1N) to protonate the amine (making it water-soluble and non-volatile) before removal from the hood.

Part 4: Emergency Response Architecture

In the event of exposure, immediate action must be driven by chemical logic, not panic.

EmergencyResponse root Exposure Event type Identify Type root->type skin Skin Contact type->skin eye Eye Contact type->eye inhal Inhalation type->inhal act_skin Flush 15min (Soap + Water) skin->act_skin act_eye Flush 15min (Isotonic Saline) eye->act_eye act_inhal Fresh Air + O2 Support inhal->act_inhal monitor Monitor for Cyanosis (Blue Lips) act_skin->monitor medical Seek Medical (Mention Nitro-compound) act_eye->medical act_inhal->monitor monitor->medical If Symptoms

Figure 2: Decision matrix for emergency response prioritizing specific nitro-amine risks.

Specific Medical Note

Cyanosis Alert: If the patient exhibits blue discoloration of lips/nails, suspect methemoglobinemia (induced by the nitro group). Standard oxygen therapy may be insufficient; Methylene Blue is the specific antidote but must be administered by a physician.

Part 5: Physicochemical Profile

Quantitative data is essential for reaction planning. Note that specific experimental data for this intermediate is often proprietary; values below represent high-confidence predictions based on SAR and available vendor data.

PropertyValue / DescriptionNote
Physical State Solid (low melting) or Viscous OilTendency to supercool.
Melting Point 35°C - 45°C (Predicted)Highly dependent on purity.
Boiling Point ~330°C (at 760 mmHg)Decomposes before boiling at atm pressure.
pKa (Amine) ~10.0 - 10.5Typical for primary aliphatic amines.
Solubility DMSO, Methanol, DCMHigh organic solubility.
Water Solubility Low (< 1 mg/mL)Soluble only as HCl salt.
LogP ~1.8Lipophilic; penetrates skin easily.

Part 6: Synthesis & Reactivity Logic

Reactivity Pathway

Understanding the reactivity allows for better storage and usage planning.

Reactivity Compound 3-(4-Nitrophenyl)propan-1-amine Oxidation Oxidation (Air/Light) Forms N-oxides/Impurities Compound->Oxidation Storage > 6 months Carbonation CO2 Absorption Forms Carbamates Compound->Carbonation Open Air Exposure Reduction Controlled Reduction Yields Diamine Compound->Reduction H2/Pd-C or Fe/HCl

Figure 3: Reactivity profile highlighting storage risks and synthetic utility.

Storage Protocol
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Argon backfill required.

  • Container: Amber glass (light sensitive).

References

  • PubChem. (2025).[7] Compound Summary: 4-Nitrobenzenepropanamine. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

3-(4-Nitrophenyl)propan-1-amine PubChem CID 14485093

An In-depth Technical Guide to 3-(4-Nitrophenyl)propan-1-amine (PubChem CID: 14485093) Authored by: A Senior Application Scientist Foreword: This document provides a comprehensive technical overview of 3-(4-Nitrophenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Nitrophenyl)propan-1-amine (PubChem CID: 14485093)

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 3-(4-Nitrophenyl)propan-1-amine, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. Moving beyond a simple data sheet, this guide delves into the compound's synthesis, reactivity, potential applications, and critical safety protocols, offering field-proven insights into its practical utility.

Core Compound Identity and Physicochemical Profile

3-(4-Nitrophenyl)propan-1-amine is a bifunctional organic molecule featuring a terminal primary amine on a propyl chain and a nitro group in the para position of a benzene ring. This unique arrangement makes it a valuable building block, particularly for the synthesis of pharmacologically relevant scaffolds where the nitro group serves as a latent aniline, ready to be unmasked in a subsequent synthetic step.

Table 1: Physicochemical and Identity Data

Property Value Source(s)
PubChem CID 14485093 [1]
CAS Number 80258-61-3 [1][2]
Molecular Formula C₉H₁₂N₂O₂ [1][3]
Molecular Weight 180.20 g/mol [2][3]
Canonical SMILES C1=CC(=CC=C1CCCN)[O-] [1]
InChI Key WEAIFQNRMFIGTR-UHFFFAOYSA-N [1]
Appearance Data not consistently available; likely a solid at room temperature.
Melting Point 110 - 115 °C (230 - 239 °F) [4]
Boiling Point 279 °C (534 °F) [4]
Topological Polar Surface Area 71.8 Ų [1]
logP (Octanol/Water) 1.95 (Bioaccumulation is not expected) [4]
Hydrogen Bond Donors 1 [1]

| Hydrogen Bond Acceptors | 3 |[1] |

Synthesis and Chemical Reactivity

The strategic value of 3-(4-Nitrophenyl)propan-1-amine lies in its reactivity, which is dominated by its two primary functional groups: the aromatic nitro moiety and the aliphatic primary amine.

Synthesis Protocol: Reductive Amination Pathway

A common and logical route to synthesize the title compound is through the reduction of a corresponding oxime or nitrile, or more directly, from a precursor alcohol. A representative laboratory-scale synthesis can be conceptualized from 3-(4-Nitrophenyl)propan-1-ol. While a direct, single-pot synthesis from a widely available starting material is not detailed in the provided literature, a logical multi-step approach can be proposed based on standard organic transformations. A more direct, documented approach involves the reduction of 3-(4-nitrophenyl)propanenitrile.

However, the most fundamental transformation involving this class of compounds is the reduction of the nitro group itself, which is a cornerstone reaction in medicinal chemistry.[5]

Key Chemical Transformation: Reduction of the Nitro Group

The conversion of the nitro group to a primary aromatic amine (aniline) is arguably the most valuable reaction for this molecule in a drug discovery context.[5] This transformation unlocks a versatile scaffold, 3-(4-aminophenyl)propan-1-amine[6], which contains two chemically distinct amine groups for further derivatization.

Experimental Protocol: Catalytic Hydrogenation of 3-(4-Nitrophenyl)propan-1-amine

This protocol describes the conversion of the title compound to 3-(4-Aminophenyl)propan-1-amine.

  • Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean, high-yielding, and standard method for the reduction of aromatic nitro groups.[7] It avoids the use of harsh, stoichiometric metal-acid reductants, simplifying product workup. Methanol is a common solvent for this reaction.

  • Step-by-Step Procedure:

    • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a condenser, add 3-(4-Nitrophenyl)propan-1-amine (1.80 g, 10.0 mmol).

    • Solvent Addition: Add 100 mL of methanol (MeOH) to the flask and stir the mixture until the solid is fully dissolved.

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.18 g, 10% w/w) to the solution. The addition should be done under a gentle stream of nitrogen or argon to prevent the dry catalyst from coming into contact with flammable solvent vapors in the air.

    • Hydrogenation: Purge the flask with hydrogen gas for 5-10 minutes. Maintain a positive pressure of hydrogen using a balloon.

    • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

    • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it immediately with water.

    • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 3-(4-Aminophenyl)propan-1-amine.

    • Purification (if necessary): The product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure diamine.[7]

Reactivity of the Amine Functionality

The primary aliphatic amine is a nucleophilic center and can undergo a variety of standard chemical transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

The differential reactivity between the aliphatic amine and the (post-reduction) aromatic amine allows for selective functionalization, a highly desirable trait for building molecular libraries.

Logical Workflows and Reactivity Summary

The following diagrams illustrate the key synthetic and reactive pathways involving 3-(4-Nitrophenyl)propan-1-amine.

G cluster_synthesis Conceptual Synthesis cluster_reactivity Key Reactivity Pathways A 3-(4-Nitrophenyl)propan-1-ol B 3-(4-Nitrophenyl)propanal A->B Oxidation (e.g., PCC, DMP) C 3-(4-Nitrophenyl)propan-1-amine (Target Compound) B->C Reductive Amination (NH₃, NaBH₃CN) Target 3-(4-Nitrophenyl)propan-1-amine AmineProduct N-Acyl/Sulfonyl/Alkyl Derivative Target->AmineProduct Amine Reactions (Acylation, etc.) NitroProduct 3-(4-Aminophenyl)propan-1-amine Target->NitroProduct Nitro Reduction (H₂, Pd/C) FinalProduct Differentially Functionalized Scaffold NitroProduct->FinalProduct Aromatic Amine Functionalization

Caption: Synthetic logic and primary reactivity pathways.

Applications in Drug Discovery and Chemical Biology

The primary utility of 3-(4-Nitrophenyl)propan-1-amine is as a synthetic intermediate . The nitroaromatic motif is prevalent in medicinal chemistry, often serving as a precursor to the more versatile aniline functional group.[5][8]

  • Scaffold Development: After reduction of the nitro group to an amine, the resulting molecule, 3-(4-aminophenyl)propan-1-amine, presents two distinct nucleophilic sites.[6] This allows for sequential or orthogonal protection/deprotection and functionalization strategies to build complex molecular architectures.

  • Prodrug Strategies: The nitro group itself can be part of a prodrug strategy. Certain nitroaromatic compounds can be selectively reduced to cytotoxic species (like hydroxylamines) in the hypoxic (low oxygen) environments characteristic of solid tumors, making them targets for cancer therapy.[9]

  • Access to Bioactive Amines: The conversion of nitro compounds to amines is a fundamental step in the synthesis of a vast array of pharmaceuticals.[5][10] This precursor provides a straightforward entry into compounds containing an aminophenylpropyl substructure, a motif present in various biologically active molecules.

Safety and Handling

3-(4-Nitrophenyl)propan-1-amine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[4]

Table 2: GHS Hazard and Precautionary Statements

Category Code Statement
Hazard H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled.
H373 May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.
H402 Harmful to aquatic life.
Precautionary P260 Do not breathe dust.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.

| | P280 | Wear protective gloves/ protective clothing. |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][11]

  • PPE: Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][11]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.[4]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[4]

  • If Swallowed: Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.[4]

References

  • PubChem Compound Summary for CID 14485093, 3-(4-Nitrophenyl)propan-1-amine. National Center for Biotechnology Information.

  • 3-(4-NITROPHENYL)PROPAN-1-AMINE | 80258-61-3. ChemicalBook.

  • SAFETY DATA SHEET - 4-Nitro-DL-phenylalanine. Sigma-Aldrich. (Note: This is a representative SDS for a related nitro compound, as a direct SDS for the title compound was not available in the search results. Hazard profiles are expected to be similar.)

  • 3-(4-NITROPHENYL)PROPAN-1-AMINE CAS 80258-61-3. Guidechem.

  • A Comparative Analysis of 1-(4- Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4 - nitrophenyl)propane-1,3-diol. BenchChem.

  • SAFETY DATA SHEET - methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride. Enamine.

  • SAFETY DATA SHEET - (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. TCI Chemicals.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.

  • 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis. ChemicalBook.

  • Prodrugs for Amines. MDPI.

  • Examples of aromatic amines found in pharmaceutical compounds. ResearchGate.

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University.

  • 3-(4-Aminophenyl)propan-1-ol. ChemScene.

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling with 3-(4-Nitrophenyl)propan-1-amine

Executive Summary This guide details the methodology for utilizing 3-(4-Nitrophenyl)propan-1-amine as a C-terminal capping agent or side-chain modifier in peptide synthesis. While the user-provided CAS (23495-94-5) is no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for utilizing 3-(4-Nitrophenyl)propan-1-amine as a C-terminal capping agent or side-chain modifier in peptide synthesis. While the user-provided CAS (23495-94-5) is noted, this guide focuses on the commercially validated structure CAS 80258-61-3 .

This amine is a strategic building block in medicinal chemistry. It serves two primary functions:

  • Latent Functionality: The nitro group (

    
    ) is chemically inert during standard peptide coupling but can be selectively reduced to an aniline (
    
    
    
    ) post-coupling. This allows for the subsequent attachment of electrophiles (e.g., fluorophores, PROTAC E3 ligase ligands) at a later stage.
  • Spectroscopic Handle: The nitrophenyl moiety provides a distinct UV chromophore (

    
     nm), facilitating HPLC monitoring of otherwise non-UV-active aliphatic peptides.
    

Chemical Profile & Mechanistic Rationale[1][2][3]

Compound Properties
PropertyData
Chemical Name 3-(4-Nitrophenyl)propan-1-amine
Structure

Molecular Weight 180.21 g/mol
pKa (Conjugate Acid) ~9.8 (Estimated)
Appearance Yellowish oil or low-melting solid
Solubility High: DMF, DMSO, MeOH, DCM.[1][2] Low: Water, Hexanes.
Storage 2-8°C, Hygroscopic (Store under

or Ar)
Reactivity Analysis

Unlike 4-nitroaniline, which is weakly nucleophilic due to direct conjugation with the nitro group, 3-(4-Nitrophenyl)propan-1-amine possesses a propyl spacer. This spacer insulates the primary amine from the electron-withdrawing effect of the nitro group.

  • Nucleophilicity: Comparable to standard aliphatic amines (e.g., phenylalanine methyl ester).

  • Basicity: It exists as a protonated salt (

    
    ) at neutral pH. Successful coupling requires a tertiary base (DIEA or NMM) to generate the free reactive amine (
    
    
    
    ).

Experimental Protocols

Method A: High-Efficiency HATU Coupling (Recommended)

Best for: Precious peptides, sterically hindered amino acids, or small-scale discovery synthesis.

Reagents:

  • Carboxylic Acid Component (Peptide-COOH) [1.0 equiv]

  • 3-(4-Nitrophenyl)propan-1-amine [1.2 equiv][3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [1.1 equiv]

  • DIEA (N,N-Diisopropylethylamine) [3.0 equiv]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: Dissolve the Peptide-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIEA (2.0 equiv) and stir for 2 minutes.

  • Pre-activation: Add HATU (1.1 equiv) to the mixture. The solution may turn slightly yellow.[4] Stir for 30–60 seconds to form the activated OAt-ester.

  • Amine Addition: In a separate vial, dissolve 3-(4-Nitrophenyl)propan-1-amine (1.2 equiv) in minimal DMF. Add the remaining DIEA (1.0 equiv) to this amine solution to ensure it is deprotonated.

  • Coupling: Add the amine solution dropwise to the activated peptide mixture.

  • Reaction: Stir at Room Temperature (RT) under nitrogen atmosphere.

    • Monitoring: Check via LC-MS or TLC after 1 hour. The reaction is typically complete within 2–4 hours.

  • Quench: Dilute with EtOAc (10x reaction volume). Wash sequentially with:

    • 10% Citric Acid or 1M HCl (removes unreacted amine/DIEA).

    • Sat.

      
       (removes unreacted acid/HATU byproducts).
      
    • Brine.[5]

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Method B: Scalable EDC/HOBt Coupling

Best for: Gram-scale synthesis, cost-sensitive projects.

Reagents:

  • Peptide-COOH [1.0 equiv]

  • Amine [1.1 equiv][3]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1.2 equiv]

  • HOBt (Hydroxybenzotriazole) [1.2 equiv]

  • NMM (N-Methylmorpholine) [2.5 equiv]

  • Solvent: DCM (Dichloromethane) or DMF if solubility is poor.[5]

Procedure:

  • Dissolve Peptide-COOH and HOBt in DCM/DMF at

    
    .
    
  • Add EDC·HCl and stir for 15 minutes at

    
    .
    
  • Add the Amine and NMM.

  • Allow the mixture to warm to RT and stir overnight (12–16 hours).

  • Workup: Similar to Method A, but ensure DCM is not evaporated before washing if the volume is sufficient.

Visualization of Reaction Logic

General Coupling Workflow

The following diagram illustrates the critical decision points and flow for the synthesis.

CouplingWorkflow Start Start: Reagent Prep Activation Activation Step (Peptide + HATU + Base) Start->Activation Dissolve in DMF Addition Nucleophilic Attack (Add Nitrophenyl-amine) Activation->Addition 2 min activation Monitoring Monitor: LC-MS / TLC (Look for UV+ Product) Addition->Monitoring Stir 1-4h Decision Complete? Monitoring->Decision Decision->Addition No (Add more HATU/Base) Workup Acid/Base Extraction Decision->Workup Yes Purification Final Purification (Flash Column / Prep HPLC) Workup->Purification

Caption: Workflow for HATU-mediated coupling of 3-(4-Nitrophenyl)propan-1-amine.

Mechanistic Pathway

Understanding the activation ensures troubleshooting capability.

Mechanism COOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) COOH->Carboxylate Deprotonation Base DIEA (Base) Base->Carboxylate ActiveEster Activated Ester (OAt-Ester) Carboxylate->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Product Final Amide Product ActiveEster->Product Amine Attack Amine 3-(4-Nitrophenyl) propan-1-amine Amine->Product

Caption: Mechanism of base-mediated HATU activation and subsequent aminolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Amine protonationEnsure pH > 8 during coupling. Add more DIEA.
No Reaction Steric hindranceSwitch from EDC to HATU or PyBOP. Increase temp to 40°C.
Dimerization Over-activationReduce activation time (Peptide + HATU) to < 2 mins before adding amine.
Solubility Peptide aggregationAdd chaotropic salts (LiCl) or use NMP as solvent.
Color Change Nitro group reductionAvoid strong reducing agents (e.g.,

) during workup.

Safety & Handling

  • Toxicity: Nitroaromatics can be toxic if inhaled or absorbed. Handle in a fume hood.

  • Stability: The compound is stable at room temperature but should be stored away from strong reducing agents.

  • Waste: Dispose of aqueous washes containing nitro compounds as hazardous organic waste, not down the drain.

References

  • PubChem Compound Summary. "3-(4-Nitrophenyl)propan-1-amine (CAS 80258-61-3).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.

  • ChemicalBook. "3-(4-Nitrophenyl)propan-1-amine Properties and Suppliers."

Sources

Technical Notes & Optimization

Troubleshooting

handling hygroscopic amine salts of 3-(4-Nitrophenyl)propan-1-amine

Technical Support Center: Handling Hygroscopic Amine Salts Subject: 3-(4-Nitrophenyl)propan-1-amine Salts (HCl, HBr, TFA) Ticket ID: CHEM-SUP-80258 Status: Open User Guide & Troubleshooting Manual Executive Summary You a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Amine Salts Subject: 3-(4-Nitrophenyl)propan-1-amine Salts (HCl, HBr, TFA) Ticket ID: CHEM-SUP-80258 Status: Open

User Guide & Troubleshooting Manual

Executive Summary You are likely accessing this guide because your batch of 3-(4-Nitrophenyl)propan-1-amine salt has become sticky, clumpy, or deliquescent (turned into a liquid) upon exposure to air. This is a common physical characteristic of primary amine salts, where the hydration energy of the ion pair exceeds the crystal lattice energy, drawing moisture from the atmosphere.

This manual provides authoritative protocols for stabilizing, weighing, and recovering this specific compound to ensure stoichiometric accuracy in downstream applications (e.g., amide couplings, reductive aminations).

Module 1: Storage & Environmental Control

Q: Why does my salt turn into a syrup within minutes of opening the bottle? A: The hydrochloride salt of 3-(4-Nitrophenyl)propan-1-amine is highly hygroscopic. The polar nitro group (


) combined with the ionic ammonium center creates a high affinity for atmospheric water. When the relative humidity (RH) > 30%, the salt absorbs water until it dissolves in its own crystal water (deliquescence).

Protocol: The "Dry Chain" of Custody

  • Primary Storage: Store in a desiccator under active vacuum or argon, using

    
     or indicating silica gel.
    
  • Secondary Barrier: Parafilm is insufficient. Use electrical tape or Teflon tape to seal the cap threads before placing it in the desiccator.

  • Cold Storage Warning: If stored at -20°C, the bottle must equilibrate to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the salt.

Visual Guide: Storage Decision Tree

StorageProtocol Start New Batch Received Usage Frequency of Use? Start->Usage Daily Daily/Weekly Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Desiccator Vacuum Desiccator (Room Temp, P2O5) Daily->Desiccator Freezer -20°C Freezer (Sealed under Argon) LongTerm->Freezer Equilibrate CRITICAL: Warm to RT before opening Freezer->Equilibrate Before Use Equilibrate->Desiccator

Figure 1: Decision matrix for storage to prevent initial deliquescence.

Module 2: Accurate Weighing & Transfer

Q: How do I weigh 50 mg accurately if the weight keeps increasing on the balance? A: You cannot use open weighing boats. The "creeping" weight is water absorption, which will ruin your stoichiometry (e.g., using 1.2 equivalents instead of 1.0 because 20% of your mass is water).

Technique: Difference Weighing (The Closed Loop) Do not weigh the solid directly. Weigh the container.

StepActionRationale
1 TARE a capped vial containing your bulk salt.Zeroes the balance to the source container.
2 Remove the cap, quickly transfer a small amount to your reaction flask, and recap immediately.Minimizes exposure time.
3 Place the source vial back on the balance.The reading will be negative (e.g., -52.3 mg).
4 Record the absolute value as the mass transferred.Eliminates air current errors and moisture uptake during the read time.

Advanced Technique: Solution Dosing For reactions requiring high precision (<1% error), do not weigh the solid for every reaction.

  • Weigh a larger amount (e.g., 500 mg) using the difference method into a volumetric flask.

  • Dissolve in a dry solvent (MeOH or DMF).

  • Calculate the exact concentration (Molarity).

  • Dispense the reagent via syringe (Volume) rather than mass.

Module 3: Recovery & Purification (Troubleshooting)

Q: I left the cap loose and the salt is now a wet sludge. Is it ruined? A: No. The compound is chemically stable; it is just physically hydrated. You can recover it using Azeotropic Drying or Recrystallization .

Method A: Azeotropic Drying (For "Wet" Solids) Water forms azeotropes with certain solvents, allowing you to "pull" the water out at lower temperatures.

  • Dissolve the wet sludge in a minimal amount of Methanol (to ensure homogeneity).

  • Add a large excess of Toluene (creates a Toluene/Water/MeOH azeotrope).

  • Rotary evaporate at 45°C. The mixture will foam as water leaves.

  • Repeat the Toluene addition/evaporation cycle 3 times.

  • The result should be a dry, white/off-white solid.

Method B: Recrystallization (For Purity & Drying) If the salt has turned yellow (oxidation) or is extremely sticky, recrystallize it.

  • Solvent System: Isopropanol (IPA) / Diethyl Ether.

  • Protocol:

    • Dissolve salt in boiling IPA (minimal volume).

    • Add Diethyl Ether dropwise until persistent cloudiness appears.

    • Cool slowly to room temperature, then -20°C.

    • Filter under Nitrogen (using a Schlenk frit is best to avoid immediate water uptake).

Visual Guide: Drying Workflow

DryingProtocol WetSalt Wet/Sticky Salt Dissolve Dissolve in MeOH WetSalt->Dissolve Azeotrope Add Toluene (Excess) Dissolve->Azeotrope Rotovap Rotovap (45°C) Azeotrope->Rotovap Check Is it Solid? Rotovap->Check Check->Azeotrope No (Repeat) Dry Dry White Solid Check->Dry Yes Repeat Repeat 3x

Figure 2: Azeotropic drying cycle to recover deliquescent amine salts.

Module 4: Synthesis Implications

Q: Does the water content actually matter for my amide coupling? A: Yes. If you are using carbodiimide coupling agents (EDC, DCC), the water in your hygroscopic salt will hydrolyze the activated ester intermediate, lowering yields and producing urea byproducts.

Reaction Setup Protocol:

  • Base Trap: If using the HCl salt in a coupling reaction, you must add an organic base (DIPEA or TEA) to liberate the free amine.

    • Note: The addition of base often makes the mixture more hygroscopic initially as the HCl is neutralized.

  • Order of Addition:

    • Dissolve the amine salt in dry solvent (DMF/DCM).

    • Add DIPEA (1.1 - 2.0 equiv).

    • Add molecular sieves (3Å or 4Å) to the flask and stir for 15 mins before adding the coupling partner. This scavenges any water introduced by the hygroscopic salt.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts via azeotrope and recrystallization).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. (General guidelines on difference weighing and storage).

  • PubChem. (2025).[1][2] 3-(4-Nitrophenyl)propan-1-amine Compound Summary. National Library of Medicine. (Chemical structure and physical property data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Techniques for drying organic solvents and reagents).

Sources

Optimization

Technical Support Center: Managing Nitrosamine Formation Risk with 3-(4-Nitrophenyl)propan-1-amine

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(4-Nitrophenyl)propan-1-amine. This guide provides in-depth technical information, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(4-Nitrophenyl)propan-1-amine. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate and mitigate the risk of nitrosamine impurity formation in your experiments and drug development processes. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the safety and integrity of your work.

Introduction: Understanding the Nitrosamine Challenge

The emergence of nitrosamine impurities as potential human carcinogens has become a critical concern for the pharmaceutical industry.[1][2] Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control these impurities in drug products.[2][3] Nitrosamines typically form from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be generated from nitrites under acidic conditions.[1][4]

The molecule at the center of this guide, 3-(4-Nitrophenyl)propan-1-amine, is a primary amine . This structural feature is significant because primary amines are generally less likely to form stable N-nitrosamines compared to secondary amines.[5][6] The primary N-nitrosamines that do form are typically unstable and tend to decompose.[4][5] However, a comprehensive risk assessment is still crucial, as certain reaction conditions or the presence of impurities could theoretically lead to the formation of stable nitrosamines.[7]

This support center will delve into the specific considerations for 3-(4-Nitrophenyl)propan-1-amine, providing you with the expertise to proactively manage and mitigate any potential risks.

Frequently Asked Questions (FAQs)

Q1: Is 3-(4-Nitrophenyl)propan-1-amine at high risk for forming nitrosamines?

A1: The risk is considered relatively low compared to secondary or tertiary amines. 3-(4-Nitrophenyl)propan-1-amine is a primary amine, and the N-nitrosamines formed from primary amines are generally unstable and decompose rapidly.[4][5] The primary reaction pathway for a primary amine with nitrous acid typically leads to the formation of a diazonium salt, which is also often unstable and can lead to a mixture of products.[8]

However, risk cannot be entirely dismissed. A theoretical, though improbable, pathway involves the diazonium ion alkylating another primary amine molecule to form a secondary amine, which could then be nitrosated to a stable nitrosamine.[7] This scenario is more likely in the presence of excess nitrite.[7] Therefore, a thorough risk assessment of your specific process is always recommended.

Q2: What are the primary sources of nitrosating agents I should be concerned about?

A2: The most common nitrosating agent is nitrous acid (HNO₂), which is formed in situ from nitrites (NO₂⁻) under acidic conditions.[4] Potential sources of nitrites in a laboratory or manufacturing setting include:

  • Contaminated Raw Materials: Trace amounts of nitrites can be present in starting materials, reagents, and solvents.[1]

  • Excipients: Some common pharmaceutical excipients have been found to contain low levels of nitrites.

  • Water Sources: Nitrites can be present in water used in the process.

  • Atmospheric Nitrogen Oxides (NOx): In some cases, atmospheric NOx can contribute to nitrosamine formation.[9]

Q3: How does the nitro group (-NO₂) on the phenyl ring affect the potential for nitrosamine formation?

A3: The nitro group is a strong electron-withdrawing group. This electronic effect reduces the electron density on the aromatic ring and, to a lesser extent, on the propyl-amine side chain. A lower electron density on the amine nitrogen could potentially decrease its nucleophilicity, which might slow down the rate of reaction with a nitrosating agent. However, the primary determinant of stable nitrosamine formation remains the fact that it is a primary amine. The reduction of the nitro group to an amine would create a diamine, which could have different reactivity, but this is a separate chemical transformation.[10][11]

Q4: What are the critical process parameters that can influence nitrosamine formation?

A4: Several process parameters can influence the rate of nitrosamine formation:

  • pH: Acidic conditions (generally pH < 5) are highly favorable for the formation of the active nitrosating agent, the nitrosonium ion (NO+), from nitrite.[2]

  • Temperature: Higher temperatures can accelerate the rate of nitrosamine formation.

  • Concentration of Precursors: The concentration of both the amine and the nitrosating agent directly impacts the reaction rate.

  • Presence of Inhibitors or Catalysts: Certain compounds can inhibit or catalyze the nitrosation reaction.

Q5: What are nitrosamine inhibitors or "scavengers"?

A5: Nitrosamine inhibitors, or scavengers, are compounds that react with nitrosating agents, effectively "trapping" them before they can react with an amine.[12] Commonly used and effective scavengers include:

  • Ascorbic Acid (Vitamin C): A highly effective and widely used inhibitor.[13][14][15]

  • Alpha-tocopherol (Vitamin E): Another potent antioxidant that can inhibit nitrosamine formation, often used in combination with ascorbic acid.[16][17]

  • Other Antioxidants: Compounds like sodium ascorbate and propyl gallate have also shown inhibitory effects.

Troubleshooting Guides

Guide 1: Proactive Risk Assessment and Mitigation

This guide outlines a systematic approach to assess and mitigate the risk of nitrosamine formation when working with 3-(4-Nitrophenyl)propan-1-amine.

Step 1: Raw Material Evaluation

  • Action: Scrutinize the certificates of analysis for all raw materials, including starting materials, reagents, and solvents, for any mention of nitrite or amine impurities.

  • Rationale: Preventing the introduction of precursors is the most effective control strategy.

  • Troubleshooting: If information is not available, consider testing critical raw materials for nitrite content using a validated analytical method.

Step 2: Process Parameter Control

ParameterRecommended ControlRationale
pH Maintain pH > 5, where possible.The formation of the active nitrosating species is significantly reduced in neutral to basic conditions.
Temperature Keep reaction and storage temperatures as low as reasonably practicable.Lower temperatures slow down the kinetics of the nitrosation reaction.

Step 3: Incorporation of Inhibitors (if risk is identified)

  • Action: If the risk assessment indicates a potential for nitrosamine formation (e.g., unavoidable acidic conditions and presence of nitrites), consider adding a nitrosamine inhibitor to the formulation.

  • Protocol Example (Ascorbic Acid):

    • Based on the formulation, incorporate ascorbic acid at a concentration of 0.25% to 1.0% (w/w).[14]

    • Ensure homogeneous distribution of the ascorbic acid within the mixture.

    • For solid dosage forms, consider the impact of the manufacturing process (e.g., wet granulation vs. direct compression) on inhibitor efficacy.[14]

  • Rationale: Ascorbic acid rapidly reacts with and depletes nitrosating agents.[13][15]

Step 4: Analytical Confirmation

  • Action: If a risk is identified and mitigation strategies are implemented, perform confirmatory testing on the final product for the presence of potential nitrosamines.

  • Rationale: Analytical testing provides the ultimate verification that the control measures are effective.

Guide 2: Analytical Detection of Potential Nitrosamines

This guide provides an overview of the analytical methodologies for detecting potential nitrosamine impurities related to 3-(4-Nitrophenyl)propan-1-amine. The target analyte would be N-nitroso-3-(4-Nitrophenyl)propan-1-amine.

Recommended Analytical Techniques:

Due to the need for high sensitivity to detect trace-level impurities, the following techniques are recommended:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for nitrosamine analysis due to its high sensitivity and selectivity.[18][19][20]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Suitable for volatile nitrosamines. The volatility of the potential nitrosamine from 3-(4-Nitrophenyl)propan-1-amine would need to be assessed.[18][19][20]

  • High-Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy, aiding in the identification of unknown impurities.[19][21]

Key Considerations for Method Development:

ConsiderationBest Practices
Sample Preparation Develop a robust extraction method to isolate the target nitrosamine from the sample matrix. Be mindful of potential artifactual formation of nitrosamines during sample preparation.[18]
Chromatographic Separation Achieve baseline separation of the target nitrosamine from the active pharmaceutical ingredient (API) and other components to avoid ion suppression in the mass spectrometer.
Mass Spectrometric Detection Optimize MS/MS transitions (parent ion -> fragment ion) for high sensitivity and specificity using a reference standard of the target nitrosamine.
Method Validation Validate the analytical method according to ICH guidelines, including specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Troubleshooting Common Analytical Issues:

  • Issue: Poor sensitivity.

    • Solution: Optimize sample extraction and cleanup, check for ion suppression, and fine-tune mass spectrometer parameters.

  • Issue: Suspected artifactual formation during analysis.

    • Solution: Investigate the sample preparation and injection process. For GC-MS, ensure the injector temperature is not excessively high.[22] Consider using a "spiking" experiment with the amine and a nitrosating agent to pinpoint the source of formation.

Visualizations

Nitrosamine_Formation_Pathway cluster_precursors Precursors cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_products Potential Products Primary_Amine 3-(4-Nitrophenyl)propan-1-amine (Primary Amine) Unstable_Nitrosamine Unstable Primary N-Nitrosamine Primary_Amine->Unstable_Nitrosamine + Nitrosonium Ion Nitrite Nitrite Source (e.g., NaNO2) Nitrous_Acid Nitrous Acid (HNO2) Nitrite->Nitrous_Acid + H+ Acidic_Conditions Acidic Conditions (H+) Nitrosonium_Ion Nitrosonium Ion (NO+) Nitrous_Acid->Nitrosonium_Ion + H+ Diazonium_Salt Diazonium Salt Unstable_Nitrosamine->Diazonium_Salt Decomposition_Products Decomposition Products (e.g., N2 gas) Diazonium_Salt->Decomposition_Products

Caption: General reaction pathway for a primary amine with a nitrosating agent.

Mitigation_Strategies cluster_controls Control Strategies Nitrosamine_Risk Potential for Nitrosamine Formation Material_Control Raw Material Control (Low Nitrite Content) Nitrosamine_Risk->Material_Control Process_Control Process Control (pH > 5, Low Temp) Nitrosamine_Risk->Process_Control Inhibitors Use of Inhibitors (e.g., Ascorbic Acid) Nitrosamine_Risk->Inhibitors Reduced_Risk Reduced Risk of Nitrosamine Impurities Material_Control->Reduced_Risk Process_Control->Reduced_Risk Inhibitors->Reduced_Risk

Caption: Key strategies for mitigating nitrosamine formation risk.

References

  • Chemistry for The Formation of Nitrosamines. Veeprho. (2020, July 30). [Link]

  • Critical Literature Review of Nitrosation/Nitration Pathways. Mitch, W. (n.d.). CCS Norway. [Link]

  • The Reaction of Amines with Nitrous Acid. Chemistry Steps. (2021, July 16). [Link]

  • How ascorbic acid helps mitigate nitrosamine risk in drug products. dsm-firmenich Health, Nutrition & Care. (n.d.). [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PMC. (n.d.). [Link]

  • Inhibition of nitrosamine formation by ascorbic acid. Tannenbaum, S. R., Wishnok, J. S., & Leaf, C. D. (1991). The American Journal of Clinical Nutrition, 53(1 Suppl), 247S–250S. [Link]

  • Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent. Bayne, A. C., Mišić, Z., Pagliari, M., & Onofre, F. (n.d.). [Link]

  • Alpha-tocopherol: uses in preventing nitrosamine formation. Mergens, W. J., Kamm, J. J., Newmark, H. L., Fiddler, W., & Pensabene, J. (1978). IARC scientific publications, (19), 199–212. [Link]

  • Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. (2023, January 22). [Link]

  • Alternate FDA Methods for Reducing Nitrosamine Impurities. Freyr Solutions. (2022, February 17). [Link]

  • Inhibitory effect of alpha-tocopherol on the formation of nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide. Norkus, E. P., Kuenzig, W. A., Chau, J., Mergens, W. J., & Conney, A. H. (1986). Carcinogenesis, 7(3), 357–360. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. (2024, June 6). [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. (n.d.). [Link]

  • Primary amines in formation of nitrosamine. DForum. (2025, April 6). [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. (2018, October 8). [Link]

  • Alpha-tocopherol: uses in preventing nitrosamine formation. Semantic Scholar. (n.d.). [Link]

  • Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. FDA. (2021, November 18). [Link]

  • The High-Stakes Nature of Nitrosamine Impurities in APIs. Solvias. (n.d.). [Link]

  • The case of nitrosamines. AIFA. (2023, May 12). [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. (2024, December 30). [Link]

  • N-NITROSODIPHENYLAMINE. OSHA. (n.d.). [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. (n.d.). [Link]

  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Sörgel, F., et al. (2018). Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549. [Link]

  • Influence of amine structural characteristics on N-nitrosamine formation potential relevant to postcombustion CO2 capture systems. Dai, N., & Mitch, W. A. (2013). Environmental science & technology, 47(22), 13038–13045. [Link]

Sources

Troubleshooting

recrystallization solvents for 3-(4-Nitrophenyl)propan-1-amine hydrochloride

Technical Support Center: Purification of 3-(4-Nitrophenyl)propan-1-amine Hydrochloride Section 1: Technical Overview & Solvent Strategy Subject: Recrystallization Protocol for 3-(4-Nitrophenyl)propan-1-amine Hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(4-Nitrophenyl)propan-1-amine Hydrochloride

Section 1: Technical Overview & Solvent Strategy

Subject: Recrystallization Protocol for 3-(4-Nitrophenyl)propan-1-amine Hydrochloride (CAS: 887407-44-7 / Analogous Salts) Chemical Nature: Ionic solid (Primary amine hydrochloride) with a lipophilic tail containing a nitro-aromatic moiety.

The Solubility Logic (Expert Insight)

Purifying 3-(4-Nitrophenyl)propan-1-amine hydrochloride requires balancing the high polarity of the ammonium chloride head group against the lipophilic nitrophenylpropyl chain.

  • The Challenge: The nitro group (

    
    ) increases polarity compared to a standard phenylpropylamine, but the hydrochloride salt form dominates the solubility profile, making it highly soluble in water and methanol but insoluble in non-polar organics.
    
  • The Solution: A "Solvent/Anti-Solvent" approach is statistically the most robust method for this class of compounds, though single-solvent cooling (using alcohols) is viable for highly concentrated samples.

Solvent Selection Matrix
Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
Polar Protic Methanol (MeOH) Primary Solvent⭐⭐⭐⭐⭐ (Excellent)High solubility at boiling; moderate at roughly 0°C. Best for initial dissolution.
Polar Protic Ethanol (EtOH) Primary Solvent⭐⭐⭐⭐ (Good)Slightly less solubilizing than MeOH. Good for maximizing recovery yield upon cooling.
Polar Protic Isopropanol (IPA) Primary Solvent⭐⭐⭐ (Moderate)Lower solubility. Good if the impurity profile is highly polar.[1]
Anti-Solvent Diethyl Ether Precipitant⭐⭐⭐⭐⭐ (Excellent)Classic anti-solvent for amine salts. Low boiling point allows easy drying.
Anti-Solvent Ethyl Acetate Precipitant⭐⭐⭐⭐ (Good)Safer alternative to ether. Higher boiling point requires vacuum drying.
Anti-Solvent Hexane/Heptane Precipitant⭐⭐ (Poor)Often causes "oiling out" rather than crystallization due to extreme polarity difference.

Section 2: Step-by-Step Recrystallization Protocols

Method A: The "Displacement" Protocol (Recommended)

Best for: High recovery yields and removal of non-polar impurities.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Methanol (approx. 60°C) required to fully dissolve the solid.

    • Checkpoint: If the solution is dark/colored, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Concentration: If excess solvent was used, evaporate slightly until the solution is near saturation (crystals just begin to form on the glass).

  • Precipitation: Remove from heat. While stirring rapidly, add Diethyl Ether (or Ethyl Acetate) dropwise.

    • Visual Cue: The solution will turn cloudy (turbidity). Stop adding anti-solvent immediately when the cloudiness persists.

  • Crystallization: Add a few drops of Methanol to clear the cloudiness. Cover and let stand at Room Temperature (RT) for 1 hour, then move to a fridge (4°C) for 2-4 hours.

  • Harvest: Filter the white needles/plates via vacuum filtration. Wash with cold Ether.

Method B: Single-Solvent Cooling

Best for: Large scale batches where handling large volumes of ether is hazardous.

  • Dissolution: Dissolve crude in boiling Ethanol (Abs.) .

  • Reflux: Ensure complete dissolution. If "oily droplets" appear on the bottom, add more ethanol.

  • Slow Cool: Wrap the flask in a towel to insulate and allow very slow cooling to RT.

  • Deep Cool: Once RT is reached, place in an ice bath (0°C).

  • Harvest: Filter and wash with cold Ethanol.

Section 3: Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Start: Crude 3-(4-Nitrophenyl) propan-1-amine HCl SolventChoice Choose Solvent System Start->SolventChoice MethodA Method A: MeOH + Ether (High Yield/Purity) SolventChoice->MethodA Small Scale / High Purity MethodB Method B: Pure Ethanol (Scalable/Safer) SolventChoice->MethodB Large Scale DissolveA Dissolve in min. hot MeOH MethodA->DissolveA DissolveB Dissolve in boiling EtOH MethodB->DissolveB CheckColor Is solution dark? DissolveA->CheckColor DissolveB->CheckColor CarbonTreat Add Activated Carbon Filter Hot CheckColor->CarbonTreat Yes AddAnti Add Et2O until turbid, then clear with MeOH CheckColor->AddAnti No (Method A) SlowCool Insulate flask, cool to RT slowly CheckColor->SlowCool No (Method B) CarbonTreat->AddAnti Method A CarbonTreat->SlowCool Method B Harvest Filter & Wash (Cold Anti-solvent) AddAnti->Harvest SlowCool->Harvest Dry Vacuum Dry (Hygroscopic Salt) Harvest->Dry

Caption: Decision logic for selecting the optimal recrystallization pathway based on scale and purity requirements.

Section 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: This occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice. It often happens if the temperature drops too fast or if the solvent mixture is too non-polar (e.g., too much Hexane).

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of the polar solvent (MeOH/EtOH).

    • Seed the solution with a tiny crystal of the pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Cool much more slowly.

Q2: The crystals are hygroscopic and turn sticky on the filter paper.

  • Cause: Amine hydrochlorides are often hygroscopic. Ambient humidity is being absorbed.

  • Fix:

    • Perform the filtration rapidly.[2]

    • Wash with anhydrous Ether (to remove residual alcohol).

    • Immediately transfer to a vacuum desiccator containing

      
       or silica gel.
      

Q3: Can I use water as a solvent?

  • Analysis: While the salt is soluble in water, the high boiling point makes removal difficult, and heating nitro-compounds in water can sometimes lead to hydrolysis or decomposition. Water/Ethanol mixtures are acceptable, but pure alcohol is preferred for easier drying.

Q4: How do I verify the salt formation vs. the free base?

  • Test: Perform an NMR in

    
     or 
    
    
    
    .
    • Signal: Look for the ammonium protons (

      
      ). In 
      
      
      
      , these typically appear as a broad singlet around 8.0–8.5 ppm, integrating for 3 protons. This signal is absent in the free base.

Section 5: References

  • University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Strategies for solvent selection in organic synthesis.Link

  • ChemicalBook. "4-Nitrophenethylamine hydrochloride Properties & Solubility." Solubility data for the homologous ethyl analog.Link

  • Google Patents. "Synthesis method of 3-phenylpropylamine derivatives." Purification protocols for phenylpropylamine backbones using Methanol.Link

  • BenchChem. "Purification of crude 1-(3-Nitrophenyl)-2-nitropropene." Handling nitro-aromatic impurities and oiling-out issues.[3]Link

  • Fisher Scientific. "Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride." Safety and handling data for nitro-amine salts.Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reverse-Phase HPLC Methods for Purity Analysis of 3-(4-Nitrophenyl)propan-1-amine

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 3-(4-Nitrophenyl)propan-1-amine, a key intermediate in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 3-(4-Nitrophenyl)propan-1-amine, a key intermediate in pharmaceutical synthesis. The narrative moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and scientifically rigorous approach. Our objective is to equip researchers, scientists, and drug development professionals with a framework for selecting and implementing a stability-indicating HPLC method that is fit for purpose, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Defining the Analytical Target Profile (ATP)

Before initiating method development, it is crucial to define the Analytical Target Profile (ATP), a concept formalized in the ICH Q14 guideline.[1] The ATP prospectively outlines the method's intended purpose and performance requirements.

Our ATP is as follows: To develop and validate a stability-indicating HPLC method capable of accurately quantifying the purity of 3-(4-Nitrophenyl)propan-1-amine and separating its main peak from potential process-related impurities and degradation products. The method must be specific, precise, accurate, and linear over a defined range, suitable for quality control in a regulated environment.

Method Development Strategy: A Tale of Two Selectivities

The molecular structure of 3-(4-Nitrophenyl)propan-1-amine—featuring a hydrophobic propyl-phenyl backbone, a polar primary amine, and a strongly UV-active nitro group—makes Reverse-Phase HPLC (RP-HPLC) the technique of choice. The primary amine necessitates mobile phase pH control to ensure consistent ionization and symmetrical peak shape.

To identify the most effective separation, we will compare two columns with distinct stationary phase chemistries, which offer different separation mechanisms.

  • Method A: The Industry Standard (C18 Column) : A C18 (octadecylsilane) column provides separation primarily based on hydrophobic interactions. It is a robust, well-understood, and universally accepted starting point for RP-HPLC method development.

  • Method B: Alternative Selectivity (Phenyl-Hexyl Column) : A Phenyl-Hexyl column offers a multi-modal separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the electron-deficient nitrophenyl ring of the analyte. This alternative selectivity can be crucial for resolving closely eluting, structurally similar impurities.

The diagram below illustrates the proposed workflow for this comparative study.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Head-to-Head Comparison cluster_2 Phase 3: Selection & Validation ATP Define Analytical Target Profile (ATP) Dev Develop Two Competing Methods ATP->Dev MethodA Method A: C18 Column Dev->MethodA MethodB Method B: Phenyl-Hexyl Column Dev->MethodB Compare Compare Performance: Resolution, Peak Shape, Specificity MethodA->Compare MethodB->Compare ForcedDeg Execute Forced Degradation Study ForcedDeg->Compare Select Select Superior Method Compare->Select Validate Full Method Validation (ICH Q2(R2)) Select->Validate

Caption: Workflow for HPLC Method Comparison and Validation.

Experimental Protocols

This section details the step-by-step methodologies for sample preparation, chromatographic analysis, and forced degradation studies.

Materials and Reagents
  • 3-(4-Nitrophenyl)propan-1-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Hydrochloric acid

  • Sodium hydroxide

  • Hydrogen peroxide (30%)

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample at the same concentration as the Working Standard Solution using the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Systems

The core of our comparison lies in the column and the resulting selectivity. The other parameters are kept consistent to ensure a fair evaluation.

ParameterMethod A: C18 (Workhorse)Method B: Phenyl-Hexyl (Alternative Selectivity)
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA detectorAgilent 1260 Infinity II or equivalent with DAD/PDA detector
Column XBridge BEH C18, 4.6 x 150 mm, 5 µmAscentis Express Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program Time (min)%B
0.020
20.070
22.020
25.020
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C[4]40 °C[5]
Detector DAD at 270 nm[6]DAD at 270 nm[6]
Injection Vol. 10 µL10 µL

Causality Behind Choices:

  • Mobile Phase pH 3.0: At this pH, the primary amine (pKa ≈ 9-10) is fully protonated (R-NH₃⁺). This prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica support and ensures consistent retention.

  • Phosphate Buffer: Provides good buffering capacity at pH 3.0.

  • Gradient Elution: Necessary to elute any potential late-eluting, more hydrophobic impurities and to ensure the method is stability-indicating.[7][8]

  • Detection at 270 nm: Aromatic nitro compounds exhibit strong UV absorbance in this region, providing good sensitivity.[6] A Diode Array Detector (DAD) is specified to allow for peak purity analysis across the spectrum.

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate that the method can separate the analyte from its degradation products, a core requirement for a stability-indicating method.[7][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 105 °C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Results: A Head-to-Head Comparison

After executing the analyses, the performance of each method is evaluated based on key chromatographic parameters. The data presented below is representative of expected outcomes from such a study.

Table 1: Comparative Chromatographic Performance

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnAcceptance Criteria
Retention Time (min) 8.527.21Report
Tailing Factor (Tf) 1.31.1≤ 1.5
Theoretical Plates (N) 9,50012,500> 2000
Resolution (Rs) with nearest impurity 1.8 (from oxidative degradant)2.5 (from oxidative degradant)≥ 2.0

Discussion of Results: Both methods successfully retained and eluted the main analyte peak with acceptable theoretical plates. However, critical differences emerged from the forced degradation study.

  • Peak Shape: Method B (Phenyl-Hexyl) provided a superior peak shape with a tailing factor of 1.1, closer to the ideal value of 1.0. This can be attributed to the different surface chemistry of the stationary phase.

  • Resolution: The most significant advantage of Method B was its enhanced resolution. In the oxidative degradation sample, a key degradant eluted very close to the main peak. Method A achieved a resolution of 1.8, which is borderline acceptable. In contrast, Method B provided a baseline separation with a resolution of 2.5, demonstrating its superior specificity.[10] This confirms that the alternative selectivity offered by the π-π interactions of the Phenyl-Hexyl phase was decisive in separating this critical pair.

The diagram below visualizes the distinct separation mechanisms.

G cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column C18_phase Si-(CH₂)₁₇-CH₃ Si-(CH₂)₁₇-CH₃ Si-(CH₂)₁₇-CH₃ Analyte1 Analyte Analyte1->C18_phase Weak Impurity1 Impurity Impurity1->C18_phase Similar Interaction1 Primary Interaction: Hydrophobic Phenyl_phase Si-(CH₂)₆-Ph Si-(CH₂)₆-Ph Si-(CH₂)₆-Ph Analyte2 Analyte (π-rich ring) Analyte2->Phenyl_phase Stronger (π-π) Impurity2 Impurity Impurity2->Phenyl_phase Hydrophobic Interaction2 Interactions: 1. Hydrophobic 2. π-π Stacking

Caption: Dominant interaction modes on C18 vs. Phenyl-Hexyl columns.

Method Validation Framework for the Selected Method

Based on its superior resolution and peak symmetry, Method B (Phenyl-Hexyl) is selected for full validation. The validation must be performed according to ICH Q2(R2) guidelines to demonstrate that the method is fit for its intended purpose.[3][11]

The following parameters must be assessed:

  • Specificity: Confirmed by the forced degradation study, showing no co-elution at the analyte peak (peak purity analysis using a DAD is required).

  • Linearity: Assessed over a range of at least 5 concentrations (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations where the method is shown to be accurate, precise, and linear.[11]

  • Accuracy: Determined by analyzing samples spiked with known amounts of the API (spike recovery). Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of at least 6 replicate samples at 100% concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Performed by a different analyst on a different day with a different instrument. RSD should meet predefined criteria.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined experimentally, often based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Small, deliberate variations are made to method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability during normal use.

Conclusion

While a standard C18 column provides an adequate starting point for the purity analysis of 3-(4-Nitrophenyl)propan-1-amine, this guide demonstrates the significant advantages of exploring alternative selectivities. The Phenyl-Hexyl column (Method B) delivered superior peak symmetry and, most critically, the necessary resolution to separate the main component from a closely eluting degradation product. This highlights the importance of leveraging different stationary phase chemistries, such as those offering π-π interactions, when dealing with aromatic compounds. For routine quality control and stability testing, the validated Phenyl-Hexyl method is the recommended choice, ensuring data integrity and regulatory compliance.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Kezuka, H., Imazu, S., & Akiyama, K. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Industrial Health, 34(3), 177-83.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pharmacophore. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets.
  • Oxford Academic. (2021, December 15). Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance.
  • Impactfactor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design.
  • Longdom Publishing. (n.d.). Development and Validation of RP-HPLC-DAD Stability Indicating Re.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Guidechem. (n.d.). 3-(4-NITROPHENYL)PROPAN-1-AMINE 80258-61-3 wiki.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ReagentDatabase.com. (n.d.). 3-(4-NITROPHENYL)PROPAN-1-AMINE CAS 80258-61-3 Life Science Database.
  • ChemicalBook. (2025, October 14). 3-(4-NITROPHENYL)PROPAN-1-AMINE | 80258-61-3.
  • PubMed. (2000, March 15). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection.

Sources

Comparative

Structural Elucidation and Fragmentation Dynamics: 3-(4-Nitrophenyl)propan-1-amine vs. Analogs

Executive Summary Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-(4-Nitrophenyl)propan-1-amine against its non-nitrated analog, 3-Phenylpropan-1-amine . Si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-(4-Nitrophenyl)propan-1-amine against its non-nitrated analog, 3-Phenylpropan-1-amine .

Significance: 3-(4-Nitrophenyl)propan-1-amine is a critical intermediate in the synthesis of anti-arrhythmic agents and diverse peptidomimetics. Distinguishing this compound from metabolic byproducts (e.g., N-oxidation products) or synthesis impurities (e.g., positional isomers) requires a precise understanding of its dissociation kinetics.

Key Finding: The presence of the electron-withdrawing nitro group (


) at the para position significantly alters the fragmentation landscape compared to the unsubstituted analog. While both compounds exhibit a characteristic neutral loss of ammonia (

Da), the nitro-analog suppresses the formation of the tropylium ion (

91), favoring instead the formation of a substituted nitro-benzyl cation (

136) and subsequent radical losses (

,

).

Compound Profile & Physiochemical Properties[1][2]

FeatureTarget MoleculeControl Analog
Name 3-(4-Nitrophenyl)propan-1-amine 3-Phenylpropan-1-amine
Structure


Formula


MW 180.21 g/mol 135.21 g/mol
Monoisotopic Mass 180.0899135.1048
ESI Precursor

181.0972 136.1121
Electronic Effect Strong Electron Withdrawing (

)
Neutral / Mildly Donating (Alkyl)

Experimental Protocol: High-Resolution ESI-MS/MS

To replicate the fragmentation data described below, ensure your system meets the following suitability criteria.

Methodology: Direct Infusion ESI-QTOF
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

    • Dilute to a final concentration of 1 µg/mL (approx. 5 µM).

  • Instrumentation:

    • Source: Electrospray Ionization (ESI) in Positive Mode (+).

    • Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 30 V (Critical: Higher voltage may induce in-source fragmentation of the fragile

      
       bond).
      
    • Source Temp: 120°C[1]

    • Desolvation Gas:

      
       at 600 L/hr.[1]
      
  • Collision Induced Dissociation (CID):

    • Collision Gas: Argon.

    • Collision Energy (CE): Ramp 10–40 eV to capture both labile amine losses and stable aromatic cleavages.

Fragmentation Dynamics & Pathway Analysis[4][5]

Primary Pathway: The "Amine Rule" (Neutral Loss of )

Both the target and the control analog contain a primary aliphatic amine. In ESI+, the protonation occurs on the amine nitrogen (


).
  • Mechanism: Inductive cleavage of the

    
     bond.
    
  • Target Molecule (

    
     181):  Rapidly loses 
    
    
    
    (17.03 Da) to form the (4-nitrophenyl)propyl cation at
    
    
    164
    .
  • Control Analog (

    
     136):  Loses 
    
    
    
    to form the phenylpropyl cation at
    
    
    119
    .
Secondary Pathway: Benzylic Instability & Nitro-Effects

This is where the molecules diverge.

  • Control Analog: The phenylpropyl cation (

    
     119) undergoes 
    
    
    
    -cleavage (loss of ethylene,
    
    
    ) to form the highly stable Tropylium ion (
    
    
    )
    at
    
    
    91
    . This is the base peak in many spectra of alkylbenzenes.
  • Target Molecule: The nitro group destabilizes the ring. The formation of a "Nitro-Tropylium" ion (

    
     136) is less energetically favorable than the unsubstituted tropylium. Consequently, the target molecule exhibits competitive fragmentation:
    
    • Pathway A (Alkyl Cleavage): Formation of

      
       136 (Nitro-benzyl/tropylium) via loss of ethylene from the 
      
      
      
      164 ion.
    • Pathway B (Nitro Loss): The

      
       164 ion may lose the nitro group as a radical (
      
      
      
      , 46 Da) or neutral loss (
      
      
      , 47 Da) if internal energy is high, generating ions at
      
      
      118 or 117.
Differentiation from Isomers (e.g., N-propyl-4-nitroaniline)
  • 3-(4-Nitrophenyl)propan-1-amine: Primary amine on alkyl chain

    
    Dominant loss of 
    
    
    
    (-17)
    .
  • N-propyl-4-nitroaniline: Secondary amine attached to ring

    
    Dominant loss of Propyl radical (-43) or Propene (-42) .
    
  • Diagnostic: If you see

    
    , you have the propyl-amine structure, not the N-propylaniline.
    

Visualized Fragmentation Pathways[2][4][5]

The following diagram illustrates the divergent pathways between the target nitro-compound and its unsubstituted analog.

Fragmentation cluster_nitro Target: 3-(4-Nitrophenyl)propan-1-amine cluster_control Control: 3-Phenylpropan-1-amine M_Nitro Precursor [M+H]+ m/z 181.09 Frag_164 Cation [M+H-NH3]+ m/z 164.07 (4-Nitrophenyl)propyl cation M_Nitro->Frag_164 - NH3 (17 Da) (Primary Amine Loss) Frag_136 Nitro-Tropylium m/z 136.04 Frag_164->Frag_136 - C2H4 (28 Da) Frag_118 Radical Cation m/z 118 (Loss of NO2) Frag_164->Frag_118 - NO2 (46 Da) (Radical Loss) M_Control Precursor [M+H]+ m/z 136.11 Frag_119 Cation [M+H-NH3]+ m/z 119.08 Phenylpropyl cation M_Control->Frag_119 - NH3 (17 Da) Frag_91 Tropylium Ion m/z 91.05 (Base Peak) Frag_119->Frag_91 - C2H4 (28 Da) (Resonance Stabilization)

Caption: Comparative fragmentation tree. The control pathway (Right) leads to the stable Tropylium ion (m/z 91). The target pathway (Left) parallels this but is shifted by +45 Da due to the nitro group, with secondary radical losses observed.

Comparative Data Summary

The table below summarizes the diagnostic ions. Use this for rapid library matching or Multiple Reaction Monitoring (MRM) transition selection.

Parameter3-(4-Nitrophenyl)propan-1-amine3-Phenylpropan-1-amineInterpretation
Precursor (

)
181.1 136.1 Mass shift due to

(+45 Da).
Primary Fragment 164.1 (Loss of

)
119.1 (Loss of

)
Diagnostic for primary amine on alkyl chain.
Secondary Fragment 136.0 (Nitro-benzyl)91.1 (Tropylium)Diagnostic for the aromatic core.
Nitro-Specific 118 / 117 (Loss of

/

)
Not ObservedConfirms presence of Nitro group.
Relative Intensity

164 is often Base Peak

91 is often Base Peak
Nitro group destabilizes the carbocation, making the first loss (

) the most abundant ion in soft ionization.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzenepropanamine (3-Phenylpropylamine). National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Journal of Mass Spectrometry.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2024). Compound Summary: 3-Phenylpropylamine.[3][4][5] National Library of Medicine. [Link]

Sources

Validation

comparing 3-(4-Nitrophenyl)propan-1-amine vs 4-nitrophenethylamine reactivity

Executive Summary: The "Spacer Effect" in Scaffold Synthesis In medicinal chemistry, the choice between 4-Nitrophenethylamine (4-NPEA) and 3-(4-Nitrophenyl)propan-1-amine (3-NPPA) is rarely a matter of simple substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spacer Effect" in Scaffold Synthesis

In medicinal chemistry, the choice between 4-Nitrophenethylamine (4-NPEA) and 3-(4-Nitrophenyl)propan-1-amine (3-NPPA) is rarely a matter of simple substitution.[1] It is a strategic decision regarding scaffold topology.

While both molecules share a p-nitro-phenyl "head" and a primary amine "tail," the single methylene (


) difference in the linker length fundamentally alters their intramolecular reactivity.[1]
  • 4-NPEA (C2 Linker): The "Privileged" precursor.[1] It is kinetically primed for 6-membered ring closure (tetrahydroisoquinolines), a dominant scaffold in CNS and oncology drugs.[1]

  • 3-NPPA (C3 Linker): The "Challenging" homolog.[1] It targets 7-membered rings (benzazepines).[1][2] Due to entropic penalties and unfavorable orbital alignment (Baldwin’s Rules), it resists standard cyclization, often requiring specialized catalytic strategies.

This guide provides a rigorous technical comparison to assist in building block selection and reaction design.

Physicochemical Profile

The inductive effect of the nitro group (


) is a critical differentiator. In 4-NPEA, the amine is two carbons away from the electron-withdrawing group (EWG).[1] In 3-NPPA, the extra carbon attenuates this effect, making the propyl-amine slightly more basic and nucleophilic.[1]
Table 1: Comparative Properties
Feature4-Nitrophenethylamine (4-NPEA)3-(4-Nitrophenyl)propan-1-amine (3-NPPA)
Structure


CAS (Free Base) 24954-67-480258-61-3
CAS (HCl Salt) 29968-78-3N/A (Often custom synthesis)
Molecular Weight 166.18 g/mol 180.21 g/mol
Linker Length 2 Carbons (Ethyl)3 Carbons (Propyl)
Basicity (Est.[1][3] pKa) ~9.0 - 9.3 (Inductively lowered)~9.6 - 9.8 (Closer to alkyl amine)
LogP (Calc) ~1.2~1.5 (More lipophilic)
Primary Utility Isoquinoline synthesisBenzazepine synthesis

Synthetic Reactivity & Divergence

The most significant difference lies in Intramolecular Electrophilic Aromatic Substitution (EAS) . The following diagram illustrates the "Fork in the Road" for these two precursors.

Reactivity_Divergence Start_C2 4-Nitrophenethylamine (C2 Linker) Step_Acyl Acylation (Amide Formation) Start_C2->Step_Acyl Start_C3 3-(4-Nitrophenyl)propan-1-amine (C3 Linker) Start_C3->Step_Acyl Intermediate_C2 N-Acyl-4-NPEA Step_Acyl->Intermediate_C2 Intermediate_C3 N-Acyl-3-NPPA Step_Acyl->Intermediate_C3 Reaction_BN Bischler-Napieralski (POCl3 / Heat) Intermediate_C2->Reaction_BN Intermediate_C3->Reaction_BN Product_Isoq Dihydroisoquinoline (6-Membered Ring) FAVORABLE Reaction_BN->Product_Isoq Fast Kinetics (Baldwin: 6-endo-trig) Product_Benz Benzazepine (7-Membered Ring) UNFAVORABLE Reaction_BN->Product_Benz High Barrier (Entropy + Strain)

Figure 1: Divergent cyclization pathways.[1] The C2 linker allows facile access to isoquinolines, while the C3 linker faces significant kinetic barriers to benzazepine formation.

The Isoquinoline Pathway (4-NPEA)

4-NPEA undergoes Bischler-Napieralski or Pictet-Spengler cyclization.[1]

  • Mechanism: The amine is acylated, and a dehydrating agent (

    
     or 
    
    
    
    ) generates a nitrilium ion intermediate.[4][5] The phenyl ring attacks this electrophile to close the ring.
  • Nitro Effect: The 4-nitro group is strongly deactivating .[1] It pulls electron density from the ring, making the ring closure difficult compared to a methoxy-analog.[1]

  • Solution: Harsh conditions (refluxing

    
    ) are required, OR the nitro group is selectively reduced to an amine (electron-donating) before cyclization.[1]
    
The Benzazepine Pathway (3-NPPA)

3-NPPA is the precursor for benzazepines (e.g., Fenoldopam analogs).[1]

  • Kinetic Barrier: Forming a 7-membered ring is entropically disfavored compared to a 6-membered ring.[1]

  • Baldwin's Rules: While 7-endo-trig is allowed, the orbital overlap is poor.[1]

  • Implication: Standard Bischler-Napieralski conditions often lead to polymerization or degradation rather than cyclization.[1] Successful synthesis usually requires Friedel-Crafts alkylation strategies or transition-metal-catalyzed C-H activation rather than direct dehydration.[1]

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Control)

Objective: To demonstrate that nucleophilicity is comparable between the two amines when ring closure is not involved.[1]

Reagents:

  • Amine (1.0 eq): 4-NPEA or 3-NPPA[1][6]

  • Benzoyl Chloride (1.1 eq)[1]

  • Triethylamine (

    
    , 2.0 eq)
    
  • DCM (Dichloromethane), anhydrous

Procedure:

  • Dissolve 1.0 mmol of the amine (free base) in 5 mL anhydrous DCM under

    
    .
    
  • Add

    
     followed by dropwise addition of Benzoyl Chloride at 0°C.
    
  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Observation: Both reactions proceed rapidly (< 2 hours). 3-NPPA may react slightly faster due to higher basicity, but both yield the amide quantitatively.[1]

  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    .[1]
Protocol B: The "Stress Test" – Bischler-Napieralski Cyclization

Objective: To highlight the failure mode of the C3 linker.

Reagents:

  • Substrate: The Benzamide product from Protocol A.

  • Reagent: Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) or Toluene.
    

Procedure:

  • Dissolve 0.5 mmol of the amide in 3 mL dry solvent.

  • Add

    
     carefully.[1]
    
  • Heat to reflux (80-100°C) for 4 hours.

Results & Analysis:

  • 4-NPEA Derived Amide:

    • Result: Formation of 3,4-dihydroisoquinoline .[1][4][5][7]

    • Note: Yield may be moderate (40-60%) due to the deactivating nitro group, but the product is detectable by LCMS (

      
       corresponding to loss of 
      
      
      
      ).[1]
  • 3-NPPA Derived Amide:

    • Result:No Cyclization / Decomposition. [1]

    • Analysis: The 7-membered ring does not close under these conditions. The intermediate nitrilium ion eventually hydrolyzes back to the starting material or polymerizes.

    • Corrective Action: To synthesize the benzazepine, one must switch to a Friedel-Crafts approach (using an acid chloride and

      
      ) or reduce the nitro group to an amine to increase ring nucleophilicity significantly.[1]
      

Strategic Recommendations for Drug Design

  • Scaffold Hopping: If your lead compound contains a tetrahydroisoquinoline (from 4-NPEA) and you wish to improve metabolic stability or alter receptor selectivity, switching to the benzazepine (via 3-NPPA) is a valid strategy.[1] However, do not assume the synthesis will translate. You must redesign the synthetic route.

  • Nitro Reduction: For both molecules, the nitro group is a "masked" aniline.

    • Protocol:

      
       (1 atm), 10% Pd/C, MeOH.
      
    • Impact: This transforms the ring from electron-poor (deactivated) to electron-rich (activated), vastly facilitating cyclization for both linkers.[1]

References

  • Bischler-Napieralski Reaction Mechanism & Scope

    • Source: Organic Chemistry Portal.[1][7] "Bischler-Napieralski Reaction."[1][7]

    • URL:[Link][1]

  • Physical Properties of 4-Nitrophenethylamine

    • Source: PubChem Compound Summary for CID 95153.
    • URL:[Link][1]

  • Synthesis of Benzazepines via Dearom

    • Title: Divergent synthesis of benzazepines and bridged polycycloalkanones.[8]

    • Source: Nature Communications / NIH.[1]

    • URL:[Link]

  • pKa and Basicity of Amines (General Trends)

    • Source: Alfa Chemistry pKa Table.[1]

  • Product Specific

    • Source: ChemicalBook CAS 80258-61-3.[1][9]

Sources

Comparative

Comprehensive Characterization Guide: Melting Point of 3-(4-Nitrophenyl)propan-1-amine Derivatives

Introduction: The Criticality of Solid-State Characterization In the development of small-molecule therapeutics, the 3-(4-nitrophenyl)propan-1-amine scaffold serves as a pivotal linker and pharmacophore building block. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Solid-State Characterization

In the development of small-molecule therapeutics, the 3-(4-nitrophenyl)propan-1-amine scaffold serves as a pivotal linker and pharmacophore building block. Its structural integrity—defined by the para-nitro group's electron-withdrawing capacity and the propyl chain's flexibility—dictates its behavior in crystal lattices.

For researchers, the melting point (MP) is not merely a physical constant; it is the primary indicator of salt formation success , polymorphic purity , and solvate exclusion . While the unsubstituted phenylpropylamine is a liquid at room temperature, the introduction of a nitro group and subsequent salt formation (e.g., hydrochloride) dramatically alters the lattice energy, transitioning the material into a high-melting solid.

This guide provides a comparative analysis of the melting points of this amine and its derivatives, supported by experimental protocols for precise determination.

Comparative Analysis: Melting Point Landscapes

The following table synthesizes experimental data and structure-property relationship (SPR) projections. Note the dramatic shift in phase state driven by the para-nitro substituent and ionic bonding in salt forms.

Table 1: Melting Point Comparison of Scaffold Derivatives
CompoundCAS RegistryPhysical State (RT)Melting Point (°C)Key Structural Driver
3-Phenylpropylamine 2038-57-5Liquid-18 (approx) (BP: 221°C)Lack of H-bond donors/acceptors on ring; low lattice energy.
3-(4-Nitrophenyl)propan-1-amine (Free Base) 80258-61-3Oily Solid / Low-Melting Solid30 – 50 (Estimated)Nitro group adds dipole-dipole interactions, raising MP vs. parent.
3-(4-Nitrophenyl)propan-1-amine HCl 56946-60-2 Crystalline Solid> 190 (Projected)Ionic lattice energy dominates; typical for phenylpropylamine salts.
3-(4-Nitrophenyl)propionic Acid 16642-79-8Crystalline Solid161 – 170 [1]Carboxylic acid dimer formation stabilizes the lattice.
N-(4-Chloro-3-nitrophenyl)acetamide 5540-60-3Solid147 – 148 [2]Amide H-bonding network; useful reference for derivative behavior.

*Note: The HCl salt MP is batch-dependent and often proprietary. Values >190°C are characteristic of this class.[1] Always verify with DSC.

Structure-Property Relationships (SPR)

The melting point progression follows a clear thermodynamic logic governed by intermolecular forces:

  • The "Nitro Effect": The addition of a -NO2 group at the para position introduces a strong dipole moment (~4.0 D) and increases molecular weight. This significantly raises the boiling and melting points compared to the unsubstituted 3-phenylpropylamine.

  • Salt Formation: Converting the free amine to its hydrochloride salt (CAS 56946-60-2) replaces weak van der Waals forces with strong ionic interactions (

    
    ). This typically elevates the melting point by 150–200°C.
    
  • Chain Flexibility: The propyl linker (

    
    ) allows for conformational freedom, which can slightly lower the melting point compared to rigid analogs (like anilines) by reducing packing efficiency in the crystal lattice.
    

Experimental Protocols for MP Determination

To ensure data integrity, use a self-validating protocol that distinguishes between true melting, decomposition, and solvate release.

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

Objective: Determine onset temperature and enthalpy of fusion.

  • Sample Prep: Weigh 2–5 mg of dried 3-(4-Nitrophenyl)propan-1-amine HCl into a Tzero aluminum pan. Crimping must be hermetic.

  • Equilibration: Hold at 25°C for 5 minutes to stabilize heat flow.

  • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic peak. The onset temperature (tangent intersection) is reported as the melting point.

    • Validation: A broad peak indicates impurities or solvates. A sharp peak (<2°C width) confirms high purity.

Method B: Capillary Method (Digital) - Routine QC

Objective: Quick visual confirmation of salt formation.

  • Drying: Ensure the sample is dried in a vacuum oven at 40°C for 4 hours to remove surface moisture (hygroscopicity lowers MP).

  • Packing: Pack the capillary tube to a height of 2-3 mm. Tap firmly to eliminate air pockets.

  • Ramp: Fast ramp (10°C/min) to 150°C, then slow ramp (1°C/min) until melting.

  • Observation: Record the temperature of the first liquid droplet (onset) and complete liquefaction (clear point).

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from precursor to characterized salt, highlighting where melting point validation occurs.

G Nitrile 3-(4-Nitrophenyl)propionitrile (Precursor) Reduction Reduction (H2/Pd-C or BH3) Nitrile->Reduction Synthesis FreeBase Free Amine (Oil/Low Melt Solid) CAS: 80258-61-3 Reduction->FreeBase Yields HCl_Step HCl/Ether Precipitation FreeBase->HCl_Step Stabilization Salt Amine HCl Salt (Target Solid) CAS: 56946-60-2 HCl_Step->Salt Crystallization Validation MP Determination (DSC / Capillary) Salt->Validation QC Check

Caption: Synthesis pathway converting the nitrile precursor to the stable hydrochloride salt for MP characterization.

References

  • Thermo Scientific Chemicals. "3-(4-Nitrophenyl)propionic acid, 96% Specification Sheet." ThermoFisher Scientific. Accessed Feb 25, 2026. Link

  • ECHEMI. "N-(4-Chloro-3-nitrophenyl)acetamide Physical Properties." ECHEMI Global Chemical Database. Accessed Feb 25, 2026. Link

  • PubChem. "3-(4-Nitrophenyl)propan-1-amine hydrochloride (CAS 56946-60-2)." National Library of Medicine. Accessed Feb 25, 2026. Link

  • Sigma-Aldrich. "Product Catalog: 3-(4-Nitrophenyl)propan-1-amine hydrochloride." Merck KGaA. Accessed Feb 25, 2026. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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